molecular formula C23H21ClN2O4S B6560661 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-14-7

3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560661
CAS No.: 946336-14-7
M. Wt: 456.9 g/mol
InChI Key: NHOPDVUNCUBPTE-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that finds its relevance in both industrial and research settings due to its unique chemical structure and properties. It is characterized by the presence of a quinoline core, a chlorinated benzamide moiety, and a sulfonyl substituent, which together confer a distinct reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically begins with the quinoline derivative. Key reaction steps include:

  • Nitration: : The starting material undergoes nitration to introduce a nitro group.

  • Reduction: : The nitro group is then reduced to an amine.

  • Sulfonylation: : The amine reacts with 4-methoxybenzenesulfonyl chloride to form the sulfonylated intermediate.

  • Amination: : The intermediate undergoes further functional group transformations to introduce the amine substituent.

  • Chlorination: : Finally, the benzamide moiety is chlorinated to yield the target compound.

Industrial Production Methods

On an industrial scale, this compound can be synthesized via flow chemistry techniques, which allow for continuous production under controlled conditions, ensuring higher yields and purity. Key factors in industrial synthesis include the optimization of reaction times, temperatures, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized, affecting the methoxy and quinoline groups.

  • Reduction: : Hydrogenation can lead to the reduction of double bonds within the structure.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at the benzamide and quinoline rings.

Common Reagents and Conditions

  • Oxidation: : Often employs oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Uses reagents such as palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Substitution: : Reactions often involve halogenating agents or nucleophiles under conditions that may include the presence of strong acids or bases.

Major Products

  • Oxidation: : Can lead to quinoline derivatives with oxidized functional groups.

  • Reduction: : Results in hydrogenated analogs of the original compound.

  • Substitution: : Substituted products depending on the nature of the attacking reagent.

Scientific Research Applications

Chemistry

In chemistry, it serves as a building block for synthesizing complex molecules, aiding in the development of novel materials and catalysts.

Biology

In biological research, it’s investigated for its potential to interact with specific enzymes and receptors, acting as a probe in biochemical assays.

Medicine

The compound is explored for its therapeutic potential, particularly in designing drugs targeting specific molecular pathways involved in diseases like cancer and inflammatory conditions.

Industry

Industrially, it is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby influencing various biochemical pathways. The quinoline core may interact with DNA or proteins, while the sulfonyl and chlorobenzamide moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Unique Aspects

  • The combination of the sulfonyl and chlorobenzamide groups distinguishes this compound from others.

  • It has a unique reactivity profile due to the interplay of these functional groups.

List of Similar Compounds

  • 3-chloro-N-[1-(4-sulfamoylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • 3-chloro-N-[1-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • 3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

These similar compounds share structural elements but differ in specific substituents, which alter their chemical and biological properties. The unique combination in 3-chloro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-chloro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-13-3-5-16-15-19(7-12-22(16)26)25-23(27)17-4-2-6-18(24)14-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOPDVUNCUBPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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